molecular formula C18H14N2O3S B12445981 (2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid

(2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid

Cat. No.: B12445981
M. Wt: 338.4 g/mol
InChI Key: HDYOIHVTWSZHQB-UHFFFAOYSA-N
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Description

(2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Attachment of the Phenyl Group: The benzothiazole intermediate is then reacted with a phenyl isocyanate to form the phenylcarbamoyl derivative.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the reaction of the phenylcarbamoyl derivative with acrylic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of kinase enzymes and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid apart from similar compounds is its unique combination of a benzothiazole ring and a phenylcarbamoyl group. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-11-2-7-14-15(10-11)24-18(20-14)12-3-5-13(6-4-12)19-16(21)8-9-17(22)23/h2-10H,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYOIHVTWSZHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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